Home > Products > Screening Compounds P43970 > N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid
N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid - 10477-72-2

N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid

Catalog Number: EVT-367492
CAS Number: 10477-72-2
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid (PAM), also known as chlorphenacyl or N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid, is a significant research chemical in various scientific disciplines. It is primarily recognized as the principal metabolite of chlorambucil, a clinically utilized anticancer agent. [, , ] PAM belongs to the class of nitrogen mustards, which are known for their alkylating properties, and exhibits substantial cytotoxic and mutagenic activities. [, , , , ] While PAM shares structural similarities with chlorambucil, its reactivity and biological effects can differ significantly. [] This analysis delves into the multifaceted aspects of PAM relevant to its scientific applications, excluding any discussion on drug dosage, side effects, or clinical use.

Chlorambucil

    Compound Description: Chlorambucil (N,N-Bis(2-chloroethyl)-4-aminophenylbutyric acid) is an aromatic nitrogen mustard alkylating agent used in the treatment of various cancers, particularly chronic lymphocytic leukemia, and autoimmune diseases. It exhibits antitumor activity and is potentially mutagenic, teratogenic, and carcinogenic [, , , , ].

Prednimustine

    Compound Description: Prednimustine is an antitumor agent that acts as an ester of Chlorambucil and prednisolone [, ]. It gets rapidly metabolized in the body, releasing Chlorambucil and Prednisolone as active metabolites [].

    Relevance: Prednimustine's relevance to N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid stems from its close relationship with Chlorambucil. Prednimustine acts as a prodrug for Chlorambucil, which is then metabolized to N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid. The research highlights the pharmacokinetic differences between administering Chlorambucil directly and administering it as part of the Prednimustine complex [].

Prednisolone

    Compound Description: Prednisolone is a glucocorticoid steroid medication with anti-inflammatory and immunosuppressive properties []. It is often used in combination therapies with alkylating agents like Chlorambucil [].

    Relevance: Prednisolone, while not structurally similar to N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid, holds relevance due to its use in combination therapies, particularly with Chlorambucil. Studies explore the combined effect of these drugs in treating conditions like chronic lymphocytic leukemia [, ].

Estradiol Mustard (EM)

    Compound Description: Estradiol Mustard is the 3,17β-diester of estradiol-17β (E2) with the nitrogen mustard derivative chlorphenacyl []. Designed as a potential treatment for breast cancer, it utilizes the estrogen receptor-targeting properties of estradiol to deliver the cytotoxic nitrogen mustard moiety [].

    Relevance: Although structurally different from N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid, Estradiol Mustard shares the nitrogen mustard functionality, highlighting the versatility of this group in developing anticancer agents. Research on Estradiol Mustard emphasizes the importance of balancing drug affinity for receptors and its metabolic stability for achieving targeted therapeutic effects [].

Melphalan

    Compound Description: Melphalan is another aromatic nitrogen mustard alkylating agent used in chemotherapy. Like Chlorambucil, it works by interfering with DNA replication and inducing cell death [].

    Relevance: Melphalan serves as a comparative example to N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid and Chlorambucil in studies investigating the concentration and time-dependent cytotoxicities of nitrogen mustard drugs []. These comparisons help understand the pharmacokinetic and pharmacodynamic properties of different alkylating agents.

β,β-Difluorochlorambucil (CB 7103)

    Compound Description: This compound is a structural analog of Chlorambucil, featuring fluorine atoms replacing hydrogens in the butyric acid side chain []. This modification influences the compound's metabolism and biological activity.

Chlorphenacyl

    Compound Description: Chlorphenacyl is a nitrogen mustard derivative that acts as an alkylating agent. It has been incorporated into different chemical structures to impart antitumor activity [, , , ].

    Relevance: While not directly similar in structure to N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid, Chlorphenacyl represents a key component in compounds like Testiphenon and other melanostatin analogs, illustrating the strategy of combining alkylating agents with other biologically active molecules to enhance or target their effects [, , , ].

Testiphenon

    Compound Description: Testiphenon is a complex ether formed between 5α-dihydrotestosterone and Chlorphenacyl [, ]. This compound exhibits antitumor activity, particularly against hormone-sensitive tumors [, ].

    Relevance: Testiphenon incorporates the alkylating agent Chlorphenacyl, similar to how N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid is derived from Chlorambucil. This compound exemplifies the approach of linking alkylating moieties to molecules with specific receptor affinities to target their action towards particular cell types [, ].

    Compound Description: These are a series of synthetic analogs of the peptide hormone melanostatin, modified by incorporating various moieties like sarcolysine stereomers, Chlorphenacyl, or Chlorambucil [, ]. These modifications aim to enhance the antitumor properties of melanostatin [, ].

    Relevance: The inclusion of Chlorphenacyl and Chlorambucil in these melanostatin analogs highlights the continued interest in exploring the therapeutic potential of alkylating agents in different chemical contexts. These analogs provide insights into structure-activity relationships and the impact of modifying peptide hormones with cytotoxic groups [, ].

Overview

Phenylacetic acid mustard, also known as 4-bis(2-chloroethyl)aminophenylacetic acid, is a significant compound in medicinal chemistry, primarily recognized as the major metabolite of the cancer chemotherapeutic agent chlorambucil. It belongs to the class of nitrogen mustards, which are known for their alkylating properties and are utilized in cancer treatment due to their ability to interfere with DNA synthesis. This compound is characterized by its notable antitumor activity, although it also exhibits high toxicity to normal tissues.

Source and Classification

Phenylacetic acid mustard is derived from chlorambucil, which is an alkylating agent used in chemotherapy for various cancers, including lymphomas and leukemias. As a derivative of phenylacetic acid, it falls under the category of aromatic nitrogen mustards. These compounds are classified based on their chemical structure, which includes a nitrogen atom bonded to two chloroethyl groups that facilitate their alkylating action.

Synthesis Analysis

Methods and Technical Details

The synthesis of phenylacetic acid mustard typically involves the reaction of p-aminophenylacetic acid with 2-chloroethylamine. The process can be outlined as follows:

  1. Starting Material: p-Aminophenylacetic acid serves as the primary substrate.
  2. Reagent Addition: 2-Chloroethylamine is introduced to facilitate the formation of the mustard compound.
  3. Reaction Conditions: The reaction is usually conducted under controlled temperature and pH conditions to optimize yield and purity.

The detailed mechanism involves nucleophilic substitution where the amino group of p-aminophenylacetic acid attacks the chloroethyl group, leading to the formation of phenylacetic acid mustard through an intermediate aziridinium ion .

Chemical Reactions Analysis

Reactions and Technical Details

Phenylacetic acid mustard undergoes various chemical reactions, primarily hydrolysis in physiological solutions. The decomposition mechanism involves:

  1. Intramolecular Attack: The unprotonated nitrogen atom attacks itself to form an aziridinium ion.
  2. Nucleophilic Attack: An external nucleophile (often water or biological macromolecules) then attacks this intermediate, leading to the formation of reactive species that can alkylate DNA.

Studies indicate that phenylacetic acid mustard shows different reactivity profiles in whole plasma versus plasma ultrafiltrate, with significant implications for its clinical effectiveness .

Mechanism of Action

Process and Data

The mechanism of action for phenylacetic acid mustard primarily involves its ability to alkylate DNA, which disrupts normal cellular processes such as replication and transcription. The process can be summarized as follows:

  1. Alkylation: The compound forms covalent bonds with nucleophilic sites on DNA bases.
  2. DNA Cross-Linking: This leads to cross-linking of DNA strands, preventing proper separation during cell division.
  3. Cell Death: Ultimately, this results in apoptosis or programmed cell death, particularly in rapidly dividing cancer cells.

Research has shown that phenylacetic acid mustard exhibits significant cytotoxicity towards various cancer cell lines due to these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phenylacetic acid mustard exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Melting Point: Approximately 120-125 °C.
  • Stability: More stable in whole plasma compared to plasma ultrafiltrate, indicating a complex interaction with plasma proteins .

These properties influence its pharmacokinetics and bioavailability in clinical applications.

Applications

Scientific Uses

Phenylacetic acid mustard is primarily used in cancer therapy due to its potent antitumor activity. Its applications include:

  • Chemotherapy: Utilized as part of treatment regimens for various hematological malignancies.
  • Research Tool: Employed in studies investigating DNA damage response mechanisms and cellular repair processes.
  • Drug Development: Serves as a lead compound for developing new alkylating agents with improved selectivity and reduced toxicity.
Introduction to Phenylacetic Acid Mustard (PAAM)

Chemical Identity and Structural Classification

Phenylacetic acid mustard (PAAM), systematically named 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid, is a bifunctional nitrogen mustard alkylating agent with the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 276.16 g/mol. Its chemical structure features two critical components: a phenylacetic acid moiety and a bis(2-chloroethyl)amino group linked at the para position of the phenyl ring. This arrangement is characterized by the SMILES notation O=C(O)CC1=CC=C(N(CCCl)CCCl)C=C1, which precisely describes its atomic connectivity [1] [5] [7].

PAAM belongs to the nitrogen mustard class of alkylating agents, distinguished by the presence of two β-chloroethyl groups attached to a tertiary nitrogen. This structural configuration enables the formation of highly reactive aziridinium intermediates under physiological conditions. These strained three-membered rings exhibit electrophilic properties, allowing them to covalently bond with nucleophilic sites on biological macromolecules, particularly DNA [8] [9]. The compound exists as a solid at room temperature and requires specific storage conditions (sealed, dry, 2-8°C) to maintain stability [7].

Table 1: Chemical Identifiers of Phenylacetic Acid Mustard

PropertyValue
CAS Registry Number10477-72-2
IUPAC Name2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid
Molecular FormulaC₁₂H₁₅Cl₂NO₂
Molecular Weight276.16 g/mol
SynonymsChlorophenacyle; N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid; Phenylacetic acid nitrogen mustard
XLogP3-AA2.5977
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count7
Topological Polar Surface Area40.5 Ų

Historical Context in Alkylating Agent Development

The development of PAAM is intrinsically linked to the broader history of nitrogen mustards, which emerged from military research into chemical warfare agents during World War I. The observation that sulfur mustard gas caused profound lymphoid atrophy and bone marrow suppression in exposed individuals provided the foundational insight that led to the therapeutic application of alkylating agents in oncology. Researchers hypothesized that these cytotoxic properties could be harnessed to target malignant lymphocytes in lymphoproliferative disorders [2] [8].

Early nitrogen mustards like mechlorethamine (HN2) demonstrated significant antitumor activity but exhibited substantial toxicity. This prompted systematic chemical modifications to develop derivatives with improved therapeutic indices. The structural evolution focused on attenuating reactivity through electron-donating substituents while maintaining the essential bischloroethylamino pharmacophore. Chlorambucil, characterized by a phenylbutyric acid side chain, represented a milestone in this development as an orally administrable agent with more favorable toxicity profiles for chronic administration [8] [9].

PAAM emerged as a biologically significant entity when metabolic studies revealed it to be the primary active metabolite of chlorambucil. This discovery positioned PAAM within the historical continuum of alkylating agent optimization, reflecting the mid-20th century shift from direct-acting mustards to prodrug approaches. The metabolic generation of PAAM from chlorambucil exemplifies the concept of functionalization-driven activation, where hepatic biotransformation converts a less reactive prodrug into a therapeutically active species [1] [6] [8].

Table 2: Evolution of Nitrogen Mustard Agents

CompoundYear IntroducedKey Structural FeatureTherapeutic Advancement
Sulfur Mustard~1917Bis(2-chloroethyl) sulfidePrototype vesicant with observed myelosuppression
Mechlorethamine (HN2)1946Bis(2-chloroethyl)methylamineFirst clinically used nitrogen mustard
Chlorambucil1950s4-[Bis(2-chloroethyl)amino]benzenebutanoic acidOral bioavailability; reduced acute toxicity
PAAMIdentified 1960s4-[Bis(2-chloroethyl)amino]phenylacetic acidActive metabolite of chlorambucil with distinct PK profile

Role as a Metabolite of Chlorambucil

PAAM is principally recognized as the major bioactive metabolite of the chemotherapeutic prodrug chlorambucil, formed through hepatic β-oxidation. This metabolic pathway involves the sequential shortening of chlorambucil's four-carbon butyric acid side chain to produce the two-carbon acetic acid derivative, PAAM. The conversion occurs primarily via mitochondrial β-oxidation enzymes, yielding the intermediate 3,4-dehydrochlorambucil (DeHCHL) before final transformation to PAAM [1] [4] [6].

Pharmacokinetic studies in humans reveal that after oral chlorambucil administration, the area under the curve (AUC) ratio of PAAM to parent compound ranges from 1.4 to 7.4, with a mean ratio of approximately 2.8 under fasting conditions and 3.3 under fed conditions. This indicates that PAAM systemic exposure substantially exceeds that of the parent drug, irrespective of nutritional status. Although food intake slows chlorambucil absorption, it does not significantly alter overall PAAM exposure, suggesting robust metabolic conversion [3]. The metabolic pathway proceeds as follows:

Chlorambucil → DeHCHL → PAAM → Monodechloroethyl-PAAM (DeC-PAAM)

Unlike chlorambucil, which generates multiple metabolites, administered PAAM undergoes predominantly monodechloroethylation mediated by hepatic microsomal enzymes, producing only one major metabolite (DeC-PAAM) [4] [6]. This streamlined metabolism contributes to its distinct pharmacokinetic behavior.

Critical comparative studies in murine models demonstrate that PAAM exhibits 1.8-1.9 times greater antitumor potency than its parent compound chlorambucil. This enhanced activity correlates with PAAM's significantly higher free fraction in plasma (3.2%) compared to chlorambucil (0.9%), DeHCHL (1.3%), and particularly β,β-difluorochlorambucil (0.45%). This differential protein binding directly influences bioavailability at target tissues [4] [6]. The extended plasma half-life of PAAM relative to chlorambucil provides a more sustained exposure to the alkylating species, contributing to its cytotoxic efficacy.

Table 3: Comparative Pharmacokinetics of Chlorambucil and Metabolites

ParameterChlorambucilDeHCHLPAAMDeC-PAAM
Formation PathwayParent drugβ-oxidationβ-oxidationDechloroethylation
Plasma Clearance RateFastestIntermediateSlowestNot determined
Peak Plasma ConcentrationHighestVariable2-fold higher than β-F₂CHL-derivedNot detected
Free Fraction in Plasma0.9%1.3%3.2%Not determined
Major Metabolic Routeβ-oxidation to PAAMConversion to PAAMDechloroethylationInactive excretion

Pharmacological Significance in Antineoplastic Therapy

PAAM exerts its cytotoxic effects primarily through DNA alkylation, forming covalent adducts with nucleophilic sites on DNA bases, particularly the N7 position of guanine. As a bifunctional alkylator, PAAM can create interstrand cross-links that prevent DNA strand separation during replication and transcription. This mechanism disrupts essential DNA processes, triggering cell cycle arrest and apoptosis in rapidly dividing cells [8] [10]. Its status as chlorambucil's primary active metabolite positions PAAM as the key mediator of chlorambucil's therapeutic effects in lymphoid malignancies, despite the parent drug's historical recognition [1] [3] [6].

The pharmacological significance of PAAM is underscored by its enhanced potency profile relative to chlorambucil. In vivo studies using the KHT murine sarcoma model demonstrate that PAAM exhibits substantially greater antitumor activity than equimolar doses of chlorambucil, with an ED₁₅ value of 8.0 mg/kg compared to approximately 14.4 mg/kg for chlorambucil. This increased potency extends to acute toxicity, where PAAM shows an LD₅₀ of 15.9 mg/kg versus approximately 29 mg/kg for chlorambucil in murine models. Crucially, both compounds exhibit identical therapeutic indices despite PAAM's heightened cytotoxicity, indicating a proportional increase in both efficacy and toxicity [4] [6].

PAAM's clinical relevance manifests primarily in the treatment of chronic lymphocytic leukemia (CLL) and low-grade B-cell lymphomas, where chlorambucil remains a standard therapeutic option. The correlation between PAAM exposure and clinical response was established through pharmacokinetic-pharmacodynamic analyses showing that the extent of DNA alkylation in target lymphocytes corresponds to PAAM plasma concentrations rather than chlorambucil levels [3] [6]. This metabolite-focused activity profile represents an important paradigm in cancer chemotherapy, wherein metabolic activation determines therapeutic outcome.

Recent research explores structural analogs of PAAM designed to overcome limitations of conventional alkylating agents. Investigations into β,β-difluorochlorambucil (CB 7103) revealed unexpected metabolic conversion to PAAM despite fluorine substitution intended to block β-oxidation. Though producing reduced PAAM levels compared to chlorambucil, this compound exhibited an improved therapeutic index, suggesting potential clinical utility [6]. Additionally, novel delivery approaches including lipid-PAAM nanospheres demonstrate enhanced biodistribution profiles in preclinical models, indicating promising directions for optimizing PAAM-based therapeutics [4].

Table 4: Research Findings on PAAM Antitumor Activity

Study ModelKey FindingPharmacological Implication
KHT murine sarcomaPAAM ED₁₅ = 8.0 mg/kg; 1.8-1.9x potency of chlorambucilConfirmed role as primary active metabolite
Inbred C3H/He miceDose-dependent tumor growth inhibition (5-20 mg/kg)Established in vivo dose-response relationship
Plasma protein bindingFree fraction: PAAM 3.2% vs. chlorambucil 0.9%Explains enhanced cytotoxic potency
Metabolic studiesβ,β-difluorochlorambucil → PAAM conversionDemonstrated metabolic switching possibilities
Lymphocyte alkylationCorrelation with PAAM AUC, not chlorambucilValidated PAAM as therapeutically active species

Properties

CAS Number

10477-72-2

Product Name

Phenylacetic acid mustard

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

InChI

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)

InChI Key

RQAFMLCWWGDNLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl

Synonyms

4-[Bis(2-chloroethyl)amino]benzeneacetic Acid; [p-[Bis(2-chloroethyl)amino]phenyl]acetic Acid; 2-[p-[Bis(2-chloroethyl)amino]phenyl]acetic Acid; 4-[N,N-Bis(2-chloroethyl)amino]phenylacetic Acid; Chlorophenacyle; Chlorphenacyl; N,N-Bis(2-chloroethyl)-p-ami

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.